

# Trofosfamide-d4: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Trofosfamide-d4

Cat. No.: B564898

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Trofosfamide-d4**, a deuterated analog of the alkylating agent Trofosfamide. This document furnishes key chemical data, details the metabolic activation and mechanism of action of the parent compound, and presents relevant experimental methodologies.

## Core Chemical and Physical Data

The following table summarizes the essential chemical and physical properties of **Trofosfamide-d4**.

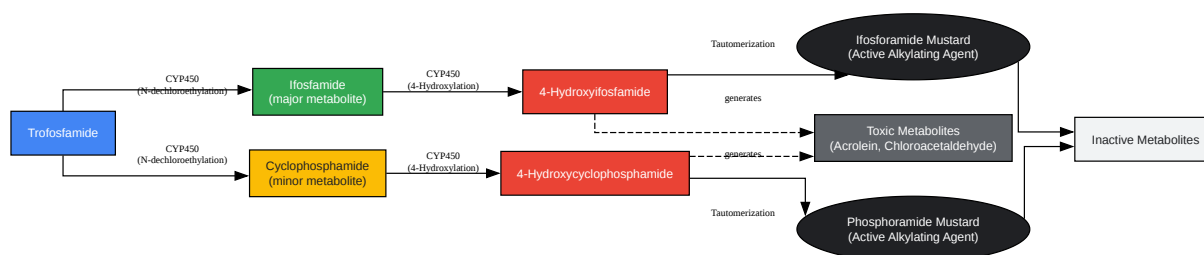
Property	Value	Reference(s)
CAS Number	1189884-36-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>14</sub> D <sub>4</sub> Cl <sub>3</sub> N <sub>2</sub> O <sub>2</sub> P	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	327.61 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White Solid	<a href="#">[1]</a>
Storage Conditions	2-8°C Refrigerator, Under inert atmosphere	<a href="#">[1]</a>

## Metabolic Activation and Mechanism of Action

Trofosfamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation is a critical aspect of its pharmacology and is detailed below.

### Metabolic Pathway

Trofosfamide is metabolized in the liver by cytochrome P450 enzymes. The primary metabolic pathway involves N-dechloroethylation to its active metabolites, Ifosfamide and, to a lesser extent, Cyclophosphamide. These metabolites are then further hydroxylated at the C4 position to form 4-hydroxyifosfamide and 4-hydroxycyclophosphamide, which exist in equilibrium with their tautomeric ring-opened aldehydes, ifosforamide mustard and phosphoramidate mustard, respectively. These mustards are the ultimate alkylating agents responsible for the drug's antineoplastic activity.



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**Caption:** Metabolic activation pathway of Trofosfamide.

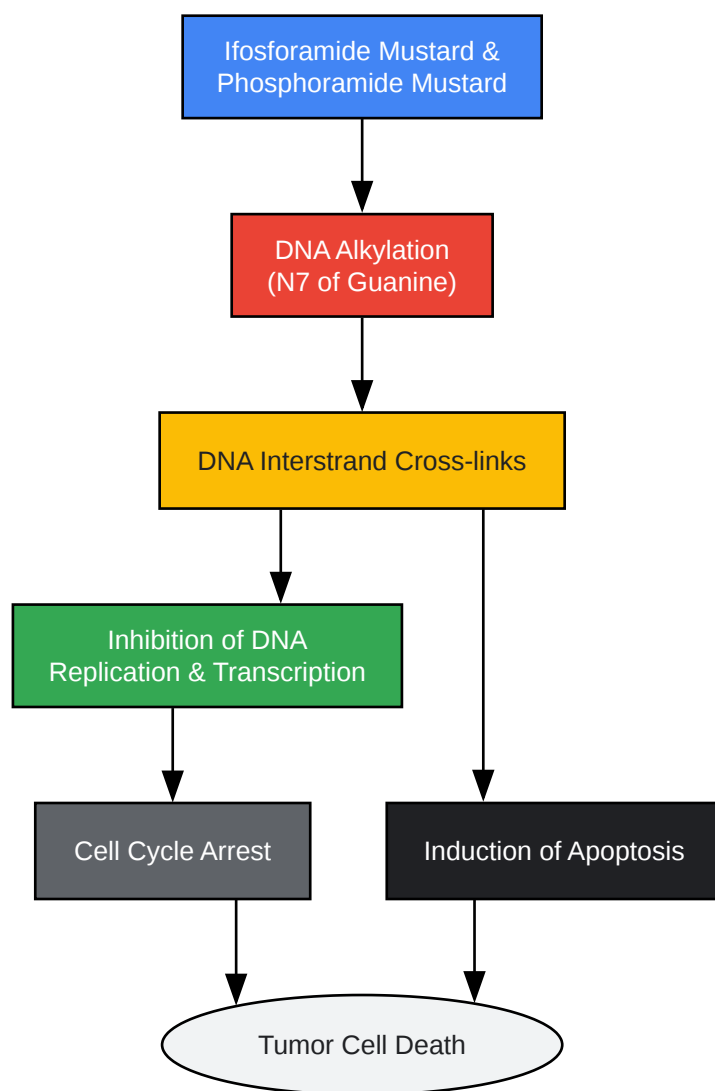
### Mechanism of Cytotoxicity

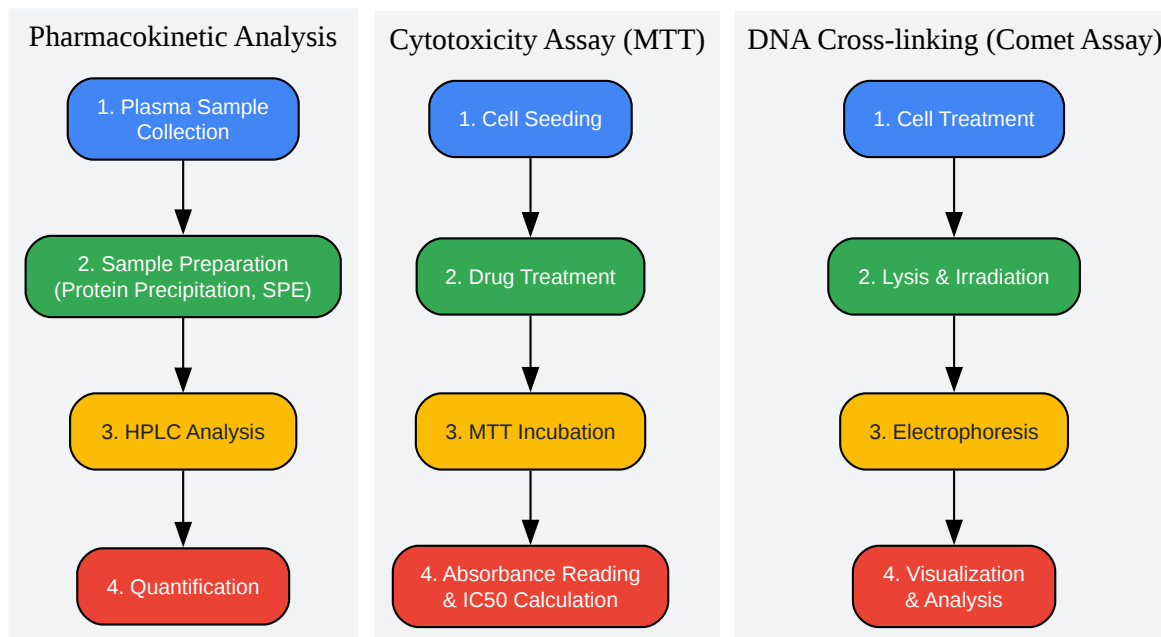
The active metabolites of Trofosfamide, ifosforamide mustard and phosphoramidate mustard, are bifunctional alkylating agents. They form covalent bonds with nucleophilic groups on cellular macromolecules, with the N7 position of guanine in DNA being a primary target. This alkylation

can occur on a single strand or, more critically, between adjacent guanine bases on opposite DNA strands, leading to interstrand cross-links.

These DNA lesions have several downstream consequences:

- **Inhibition of DNA Replication and Transcription:** Interstrand cross-links prevent the separation of the DNA double helix, which is essential for both replication and transcription, thus halting cell division and protein synthesis.
- **Induction of Apoptosis:** The extensive DNA damage triggers cellular stress responses and activates apoptotic pathways. This programmed cell death is a key mechanism of the drug's anticancer effect. The apoptotic cascade involves the activation of caspases and is influenced by members of the Bcl-2 family of proteins.





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